molecular formula C8H10N4O4 B2868676 (7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate CAS No. 1638221-41-6

(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate

Cat. No.: B2868676
CAS No.: 1638221-41-6
M. Wt: 226.192
InChI Key: HXGPCHUTUQPDDB-UHFFFAOYSA-N
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Description

(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate: is a chemical compound with the molecular formula C8H8N4O3 . It is a derivative of triazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of 5-methyl-1,2,4-triazol-3-amine with ethoxymethylenemalonic acid diethyl ester under acidic conditions. The reaction proceeds through a cyclization process to form the triazolo[1,5-a]pyrimidine ring, followed by hydroxylation and acetylation steps to introduce the hydroxyl and acetic acid groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. Purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove oxygen atoms, resulting in different functional groups.

  • Substitution: : Various substituents can be introduced at different positions on the triazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed

  • Oxidation: : Formation of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid .

  • Reduction: : Formation of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanol .

  • Substitution: : Introduction of various functional groups such as alkyl or aryl groups at different positions on the ring.

Scientific Research Applications

(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for treating infections and inflammatory conditions.

  • Industry: : It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate: is unique due to its specific structural features and biological activities. Similar compounds include:

  • 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: : Lacks the acetic acid group.

  • 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: : Similar structure but without the acetic acid moiety.

  • 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene: : A structural isomer with different functional groups.

These compounds share the triazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3.H2O/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15;/h2H,3H2,1H3,(H,14,15)(H,9,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNLLHRCYBOTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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